N-methylcyclopent-3-en-1-aminehydrochloride
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Overview
Description
N-methylcyclopent-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is a derivative of cyclopentene, where the amine group is substituted with a methyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylcyclopent-3-en-1-amine hydrochloride typically involves the methylation of cyclopent-3-en-1-amine. One common method is the reaction of cyclopent-3-en-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting N-methylcyclopent-3-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of N-methylcyclopent-3-en-1-amine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the methylation step followed by crystallization to obtain the pure hydrochloride salt. The use of automated systems and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-methylcyclopent-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylcyclopent-3-en-1-one.
Reduction: It can be reduced to form N-methylcyclopent-3-en-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-methylcyclopent-3-en-1-one.
Reduction: N-methylcyclopent-3-en-1-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-methylcyclopent-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methylcyclopent-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-en-1-amine: The parent compound without the methyl group.
N-ethylcyclopent-3-en-1-amine: An ethyl-substituted derivative.
Cyclopent-3-en-1-amine hydrochloride: The hydrochloride salt of the parent compound.
Uniqueness
N-methylcyclopent-3-en-1-amine hydrochloride is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications where specific chemical properties are required.
Properties
CAS No. |
1333221-05-8 |
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Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
N-methylcyclopent-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-7-6-4-2-3-5-6;/h2-3,6-7H,4-5H2,1H3;1H |
InChI Key |
YAKZGZGGXXJUCC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC=CC1.Cl |
Origin of Product |
United States |
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